molecular formula C33H32ClN3 B147729 Basic blue 26 CAS No. 2580-56-5

Basic blue 26

Cat. No.: B147729
CAS No.: 2580-56-5
M. Wt: 506.1 g/mol
InChI Key: LLWJPGAKXJBKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic dye belonging to the class of triarylmethane dyes. It is characterized by its bright blue color and is commonly used as a colorant for various applications, including textiles, paper, and leather. Additionally, this compound is utilized as a biological stain for DNA and protein detection in laboratories due to its ability to bind negatively charged materials .

Mechanism of Action

Target of Action

Basic Blue 26, also known as Victoria Blue B, is a synthetic cationic dye belonging to the class of triarylmethane dyes . It is primarily used as a colorant in various applications, including textiles, paper, and leather . In the context of biological applications, this compound targets nucleic acids and proteins in laboratory settings . Due to its ability to bind negatively charged materials, it serves as an indicator of the presence of specific molecules in biological samples .

Mode of Action

The interaction of this compound with its targets primarily involves binding to negatively charged materials . This property allows it to serve as a biological stain for DNA and protein detection in laboratories . The dye’s bright blue color aids in the visualization of these biological molecules.

Result of Action

The primary result of this compound’s action is the staining of nucleic acids and proteins, which aids in their detection and study in laboratory settings . It’s important to note that this compound has been reported to have potentially harmful effects on human health and the environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its staining intensity can depend on the contents of the dye . Furthermore, its use is regulated in some countries due to its potential harmful effects on human health and the environment . Proper handling and disposal procedures are necessary to minimize its impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 26 involves the condensation of p,p’-(dichloromethylene)-bis-[N,N-dimethylaniline] with N-phenyl-1-naphthylamine. The reaction typically occurs in the presence of an acid catalyst under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting p,p’-(dichloromethylene)-bis-[N,N-dimethylaniline] with N-phenyl-1-naphthylamine in large reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Basic Blue 26 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the dye .

Scientific Research Applications

Basic Blue 26 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Basic Blue 3: Another triarylmethane dye with similar staining properties.

    Methylene Blue: A thiazine dye used for similar applications in biology and medicine.

    Crystal Violet: A triarylmethane dye used as a biological stain and in Gram staining.

Uniqueness: Basic Blue 26 is unique due to its specific molecular structure, which provides distinct staining properties and a bright blue color. Its ability to bind strongly to negatively charged molecules makes it particularly useful in biological staining applications .

Properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWJPGAKXJBKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038889
Record name Basic Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580-56-5
Record name Victoria Blue B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2580-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Blue 26
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Victoria blue B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC BLUE 26
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Basic blue 26
Reactant of Route 2
Reactant of Route 2
Basic blue 26
Reactant of Route 3
Reactant of Route 3
Basic blue 26
Reactant of Route 4
Reactant of Route 4
Basic blue 26
Reactant of Route 5
Reactant of Route 5
Basic blue 26
Reactant of Route 6
Basic blue 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.